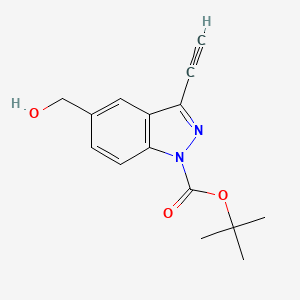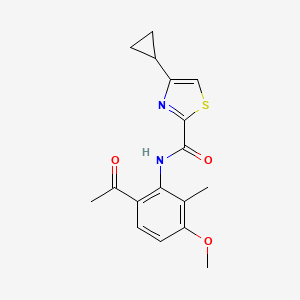
N-(6-Acetyl-3-methoxy-2-methylphenyl)-4-cyclopropylthiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-acetyl-3-methoxy-2-methylphenyl)-4-cyclopropyl-1,3-thiazole-2-carboxamide” is a synthetic organic compound that belongs to the class of thiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-acetyl-3-methoxy-2-methylphenyl)-4-cyclopropyl-1,3-thiazole-2-carboxamide” typically involves multi-step organic reactions. The starting materials might include 6-acetyl-3-methoxy-2-methylphenylamine and 4-cyclopropyl-1,3-thiazole-2-carboxylic acid. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
“N-(6-acetyl-3-methoxy-2-methylphenyl)-4-cyclopropyl-1,3-thiazole-2-carboxamide” can undergo various chemical reactions, including:
Reduction: This reaction could involve the addition of hydrogen or removal of oxygen, potentially converting ketones to alcohols or reducing other functional groups.
Substitution: This reaction could involve the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.
Aplicaciones Científicas De Investigación
“N-(6-acetyl-3-methoxy-2-methylphenyl)-4-cyclopropyl-1,3-thiazole-2-carboxamide” could have various scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity and potential as a lead compound for drug development.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Evaluating its use in the synthesis of other valuable compounds or materials.
Mecanismo De Acción
The mechanism of action of “N-(6-acetyl-3-methoxy-2-methylphenyl)-4-cyclopropyl-1,3-thiazole-2-carboxamide” would depend on its specific biological activity. This could involve interactions with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other thiazole derivatives with comparable structures and functional groups. Examples could include:
- “N-(6-acetyl-3-methoxyphenyl)-4-cyclopropyl-1,3-thiazole-2-carboxamide”
- “N-(6-acetyl-2-methylphenyl)-4-cyclopropyl-1,3-thiazole-2-carboxamide”
Uniqueness
The uniqueness of “N-(6-acetyl-3-methoxy-2-methylphenyl)-4-cyclopropyl-1,3-thiazole-2-carboxamide” might lie in its specific combination of functional groups and the resulting biological activity or chemical reactivity. This could make it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C17H18N2O3S |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
N-(6-acetyl-3-methoxy-2-methylphenyl)-4-cyclopropyl-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C17H18N2O3S/c1-9-14(22-3)7-6-12(10(2)20)15(9)19-16(21)17-18-13(8-23-17)11-4-5-11/h6-8,11H,4-5H2,1-3H3,(H,19,21) |
Clave InChI |
CQUCBLXEOKVEIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1NC(=O)C2=NC(=CS2)C3CC3)C(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


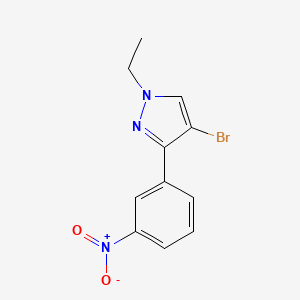






![2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane](/img/structure/B13887627.png)
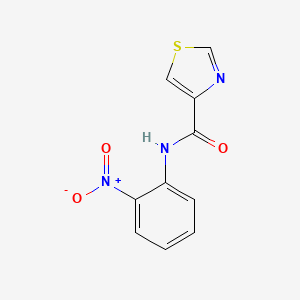
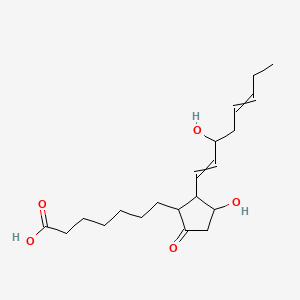
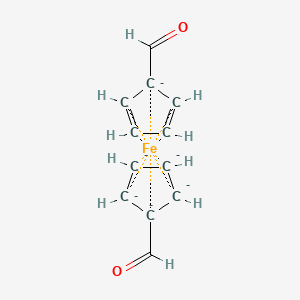
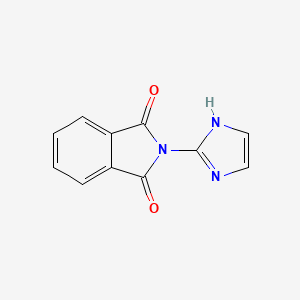
![L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]-](/img/structure/B13887650.png)
